molecular formula C8H10N4O3 B055728 1,7,9-trimethyl-3H-purine-2,6,8-trione CAS No. 55441-64-0

1,7,9-trimethyl-3H-purine-2,6,8-trione

Cat. No.: B055728
CAS No.: 55441-64-0
M. Wt: 210.19 g/mol
InChI Key: WENNWBPPPFVXBU-UHFFFAOYSA-N
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Description

1,7,9-trimethyl-3H-purine-2,6,8-trione is a chemical compound with the molecular formula C₈H₁₀N₄O₃. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its presence in various biological systems and its relevance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7,9-trimethyl-3H-purine-2,6,8-trione can be synthesized through several methods. One common approach involves the methylation of theobromine, a naturally occurring compound found in cocoa beans. The reaction typically involves the use of methyl iodide and a base such as potassium carbonate under reflux conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,7,9-trimethyl-3H-purine-2,6,8-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield different purine derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like ammonia, amines, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced nitrogen functionalities.

Scientific Research Applications

1,7,9-trimethyl-3H-purine-2,6,8-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a model compound in studying purine chemistry.

    Biology: The compound is studied for its role in biological systems, particularly in relation to its metabolic pathways and interactions with enzymes.

    Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery and development.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,7,9-trimethyl-3H-purine-2,6,8-trione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-trimethylxanthine:

    1,3-dimethyluric acid: This compound has two methyl groups instead of three and exhibits different chemical properties.

    Theobromine: A naturally occurring compound with a similar structure but different biological activity.

Uniqueness

1,7,9-trimethyl-3H-purine-2,6,8-trione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its relevance in multiple scientific fields make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,7,9-trimethyl-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-10-4-5(11(2)8(10)15)9-7(14)12(3)6(4)13/h1-3H3,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENNWBPPPFVXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)N(C2=O)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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